molecular formula C8H8F3NO B6193179 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol CAS No. 1335056-27-3

1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol

Cat. No.: B6193179
CAS No.: 1335056-27-3
M. Wt: 191.2
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Description

1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the addition of an ethan-1-ol group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include solvents like dichloromethane or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Comparison: 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is unique due to its ethan-1-ol substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications .

Properties

CAS No.

1335056-27-3

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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